molecular formula C19H17N3OS B6121088 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one

Katalognummer B6121088
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: YBECOAHYZOPPFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one, also known as ABT-594, is a synthetic compound that was first developed in the early 1990s. This compound has been extensively studied for its potential use in the treatment of pain and addiction.

Wirkmechanismus

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, this compound acts as a partial agonist at the α4β2 subtype of nAChRs. This interaction results in the release of neurotransmitters, including dopamine, which is thought to be responsible for its analgesic and anti-addictive effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-addictive effects, this compound has been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been shown to have effects on the cardiovascular system, including a decrease in heart rate and blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one in lab experiments include its potency and selectivity for the α4β2 subtype of nAChRs. Additionally, this compound has been shown to have a long duration of action, which is useful for studying its effects over an extended period of time. The limitations of using this compound in lab experiments include its relatively complex synthesis method and its potential for off-target effects.

Zukünftige Richtungen

There are a number of future directions for research on 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one. One area of interest is the development of more potent and selective analogs of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different systems in the body. Finally, there is potential for the development of this compound as a therapeutic agent for the treatment of pain and addiction in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in the treatment of pain and addiction. Its mechanism of action involves its interaction with nicotinic acetylcholine receptors, resulting in the release of neurotransmitters and its analgesic and anti-addictive effects. While there are advantages and limitations to using this compound in lab experiments, there is potential for the development of this compound as a therapeutic agent for the treatment of pain and addiction in humans.

Synthesemethoden

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one involves a series of chemical reactions. The starting materials for the synthesis are 2-aminobenzothiazole and 4-ethylphenylacetic acid. The first step involves the conversion of 2-aminobenzothiazole to its corresponding sulfonyl chloride derivative. This is followed by the reaction of the sulfonyl chloride derivative with 4-ethylphenylacetic acid to form the intermediate product. The final step involves the reduction of the intermediate product to this compound.

Wissenschaftliche Forschungsanwendungen

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to be a potent analgesic in animal models of acute and chronic pain. Additionally, this compound has been shown to have anti-addictive properties, particularly in relation to nicotine addiction.

Eigenschaften

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-2-12-7-9-13(10-8-12)22-11-15(23)17(18(22)20)19-21-14-5-3-4-6-16(14)24-19/h3-10,20,23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBECOAHYZOPPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.